N-[2-(1H-benzimidazol-2-yl)phenyl]-3,3-dimethyl-5-oxohexanamide
Description
N-[2-(1H-benzimidazol-2-yl)phenyl]-3,3-dimethyl-5-oxohexanamide is a compound that features a benzimidazole moiety, which is known for its diverse pharmacological activities. Benzimidazole derivatives have been extensively studied for their antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound, with its unique structure, holds potential for various scientific and industrial applications.
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-3,3-dimethyl-5-oxohexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-14(25)12-21(2,3)13-19(26)22-16-9-5-4-8-15(16)20-23-17-10-6-7-11-18(17)24-20/h4-11H,12-13H2,1-3H3,(H,22,26)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYCDJPLEDOSHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C)(C)CC(=O)NC1=CC=CC=C1C2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(1H-benzimidazol-2-yl)phenyl]-3,3-dimethyl-5-oxohexanamide typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones. One common method includes the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate . Industrial production methods often involve similar condensation reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
N-[2-(1H-benzimidazol-2-yl)phenyl]-3,3-dimethyl-5-oxohexanamide undergoes various chemical reactions, including:
Scientific Research Applications
N-[2-(1H-benzimidazol-2-yl)phenyl]-3,3-dimethyl-5-oxohexanamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-(1H-benzimidazol-2-yl)phenyl]-3,3-dimethyl-5-oxohexanamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes and receptors, inhibiting their activity. For example, in anticancer applications, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis . The compound’s ability to form hydrogen bonds and π-π interactions enhances its binding affinity to biological targets .
Comparison with Similar Compounds
N-[2-(1H-benzimidazol-2-yl)phenyl]-3,3-dimethyl-5-oxohexanamide can be compared with other benzimidazole derivatives, such as:
2-(1H-benzimidazol-2-yl)phenol: Known for its antimicrobial properties.
1-(4-methylbenzyl)-2-(4-methylphenyl)-1H-benzimidazole: Exhibits significant anticancer activity.
2-(4-fluorophenyl)-1-phenyl-1H-benzimidazole: Used in antiviral research.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct pharmacological properties and enhances its potential for diverse applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
